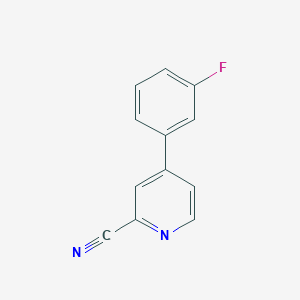

4-(3-Fluorophenyl)picolinonitrile

Description

4-(3-Fluorophenyl)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 3-fluorophenyl group and at the 2-position with a nitrile (CN) group. This structure combines the electron-withdrawing properties of the nitrile group with the steric and electronic effects of the meta-fluorinated aromatic ring. The meta-fluorine substitution on the phenyl ring may influence binding affinity, solubility, and metabolic stability compared to para- or ortho-substituted analogs.

Properties

Molecular Formula |

C12H7FN2 |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

4-(3-fluorophenyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7FN2/c13-11-3-1-2-9(6-11)10-4-5-15-12(7-10)8-14/h1-7H |

InChI Key |

UGAMGUGUJWKEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One reported method for synthesizing 4-(3-Fluorophenyl)picolinonitrile involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. Another approach includes the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for 4-(3-Fluorophenyl)picolinonitrile are not extensively documented, the general principles of organic synthesis and catalysis, such as the Suzuki-Miyaura coupling, are likely employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)picolinonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The nitrile group (C≡N) can participate in nucleophilic substitution reactions, where a nucleophile replaces the cyanide ion (CN⁻).

Cross-Coupling Reactions: The presence of aromatic rings suggests the possibility of cross-coupling reactions, commonly used to create new carbon-carbon bonds between aromatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Potassium Phosphate Base: Employed in the synthesis involving 4-fluorobenzonitrile and 3-bromopyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various derivatives, while cross-coupling reactions can result in new aromatic compounds.

Scientific Research Applications

4-(3-Fluorophenyl)picolinonitrile is a versatile compound used in scientific research, particularly in the fields of chemistry and pharmaceutical development. Its unique structure, featuring both aromatic rings and a nitrile group, makes it suitable for various applications, including:

Drug Discovery: The compound’s structure exhibits similarities to known bioactive compounds, prompting investigation into its potential therapeutic properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs of 4-(3-Fluorophenyl)picolinonitrile include:

Key Observations :

- Fluorine Position: The meta-fluorine (3-fluorophenyl) in the target compound reduces structural similarity compared to para-fluorophenyl analogs (e.g., 5-(4-Fluorophenyl)picolinonitrile, similarity score 0.87). This highlights the sensitivity of molecular recognition to substituent positioning .

- Functional Groups : Replacing the nitrile with an aldehyde (e.g., 6-(3-Fluorophenyl)nicotinaldehyde) lowers the similarity score (0.80), underscoring the nitrile’s role in electronic interactions .

Physicochemical Properties

- Molecular Weight : Estimated at 212.2 g/mol (based on analogs in ).

- Lipophilicity: The meta-fluorophenyl group likely increases lipophilicity compared to unsubstituted picolinonitrile but less than trifluoromethyl-substituted derivatives (e.g., 3-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile, MW 334.18) .

- Solubility: The nitrile group enhances polarity, but meta-fluorine may reduce aqueous solubility compared to hydrophilic derivatives like 4-(aminomethyl)picolinonitrile (solubility data available in ).

Biological Activity

4-(3-Fluorophenyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C12H8FN

- Molecular Weight : 201.2 g/mol

- IUPAC Name : 4-(3-fluorophenyl)pyridine-2-carbonitrile

The biological activity of 4-(3-Fluorophenyl)picolinonitrile is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances its lipophilicity, which may facilitate better membrane permeability and target engagement. The nitrile functional group is known to participate in hydrogen bonding and can stabilize interactions with proteins, potentially modulating their activity.

Biological Activities

Research indicates that 4-(3-Fluorophenyl)picolinonitrile exhibits various biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

- Antimicrobial Properties : The compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic.

- Inhibition of Enzymatic Activity : Preliminary findings suggest that it might inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of 4-(3-Fluorophenyl)picolinonitrile in xenograft models of cancer. The compound was administered to mice bearing human tumor xenografts, and results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial properties of 4-(3-Fluorophenyl)picolinonitrile against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing notable activity against resistant strains of Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | >64 |

Case Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibitory assays demonstrated that 4-(3-Fluorophenyl)picolinonitrile significantly reduced HDAC activity in cell lines, suggesting its potential as an epigenetic modulator in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.